

# An In-depth Technical Guide to m-Tolylurea (CAS Number: 63-99-0)

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## Compound of Interest

Compound Name: *m*-Tolylurea

Cat. No.: B1215503

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological significance of **m-Tolylurea** (CAS No. 63-99-0). The information is curated for researchers and professionals in drug development and related scientific fields.

## Core Properties of m-Tolylurea

**m-Tolylurea**, also known as (3-methylphenyl)urea, is an aromatic organic compound. It presents as a white to off-white crystalline solid and is soluble in organic solvents like ethanol and acetone, with limited solubility in water.<sup>[1]</sup>

## Physicochemical Data

The following table summarizes the key physicochemical properties of **m-Tolylurea**.

Property	Value	Reference
CAS Number	63-99-0	[2]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O	[2]
Molecular Weight	150.18 g/mol	[2]
Melting Point	138-143 °C	[3]
Boiling Point	253.2 °C at 760 mmHg	[4]
Density	1.192 g/cm <sup>3</sup>	[4]
Flash Point	106.9 °C	[4]
pKa	14.68 ± 0.50 (Predicted)	[3]
LogP (Octanol/Water)	1.3 (Computed)	[2]

## Spectroscopic Data

Detailed experimental spectra for **m-Tolylurea** are not readily available in public databases. However, based on its chemical structure, the following spectral characteristics can be predicted.

### 1.2.1. Mass Spectrometry

The mass spectrum of **m-Tolylurea** is expected to show a molecular ion peak (M<sup>+</sup>) at an m/z of approximately 150.18. Fragmentation patterns would likely involve the loss of the urea group and cleavage of the tolyl ring. The NIST Mass Spectrometry Data Center reports prominent peaks at m/z values of 150, 107, and 106 for 3-Tolylcarbamide.[2]

### 1.2.2. <sup>1</sup>H NMR Spectroscopy

A proton NMR spectrum of **m-Tolylurea** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) is predicted to exhibit the following signals:

- A singlet for the methyl group protons on the tolyl ring, likely in the range of 2.2-2.4 ppm.

- A complex multiplet pattern for the aromatic protons on the tolyl ring, expected between 6.5 and 7.5 ppm.
- Broad signals for the amine protons of the urea group, which may vary in chemical shift depending on the solvent and concentration.

### 1.2.3. $^{13}\text{C}$ NMR Spectroscopy

The carbon-13 NMR spectrum is expected to show distinct signals for each of the unique carbon atoms in the molecule:

- A signal for the methyl carbon around 20-25 ppm.
- Multiple signals in the aromatic region (approximately 110-140 ppm) corresponding to the carbons of the tolyl ring.
- A signal for the carbonyl carbon of the urea group, typically in the range of 155-165 ppm.

### 1.2.4. Infrared (IR) Spectroscopy

The IR spectrum of **m-Tolylurea** would likely display characteristic absorption bands for its functional groups:

- N-H stretching vibrations from the urea group, appearing as one or two bands in the region of 3200-3500  $\text{cm}^{-1}$ .
- C=O stretching of the urea carbonyl group, expected around 1640-1680  $\text{cm}^{-1}$ .
- C-N stretching vibrations, typically observed in the 1400-1470  $\text{cm}^{-1}$  range.
- Aromatic C-H and C=C stretching and bending vibrations.

## Synthesis and Manufacturing

A plausible synthetic route for **m-Tolylurea** involves the reaction of m-toluidine with a source of the ureido group. A general experimental protocol is outlined below.

## Experimental Protocol: Synthesis of m-Tolylurea

This protocol is adapted from general methods for the synthesis of aryl ureas.

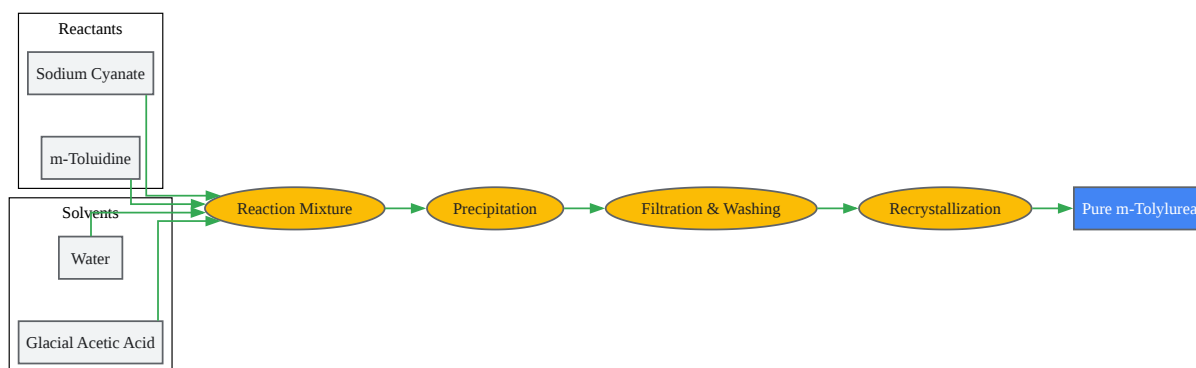
Materials:

- m-Toluidine
- Sodium Cyanate
- Glacial Acetic Acid
- Water
- Ethanol

Procedure:

- Dissolve m-toluidine in a mixture of glacial acetic acid and water.
- Prepare a separate aqueous solution of sodium cyanate.
- Slowly add the sodium cyanate solution to the m-toluidine solution with vigorous stirring.
- A white crystalline precipitate of **m-Tolylurea** should form.
- Continue stirring for a designated period to ensure complete reaction.
- Collect the solid product by vacuum filtration and wash with water.
- The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield pure **m-Tolylurea**.

Logical Workflow for Synthesis:



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Synthetic workflow for **m-Tolylurea**.

## Biological Activity and Potential Applications

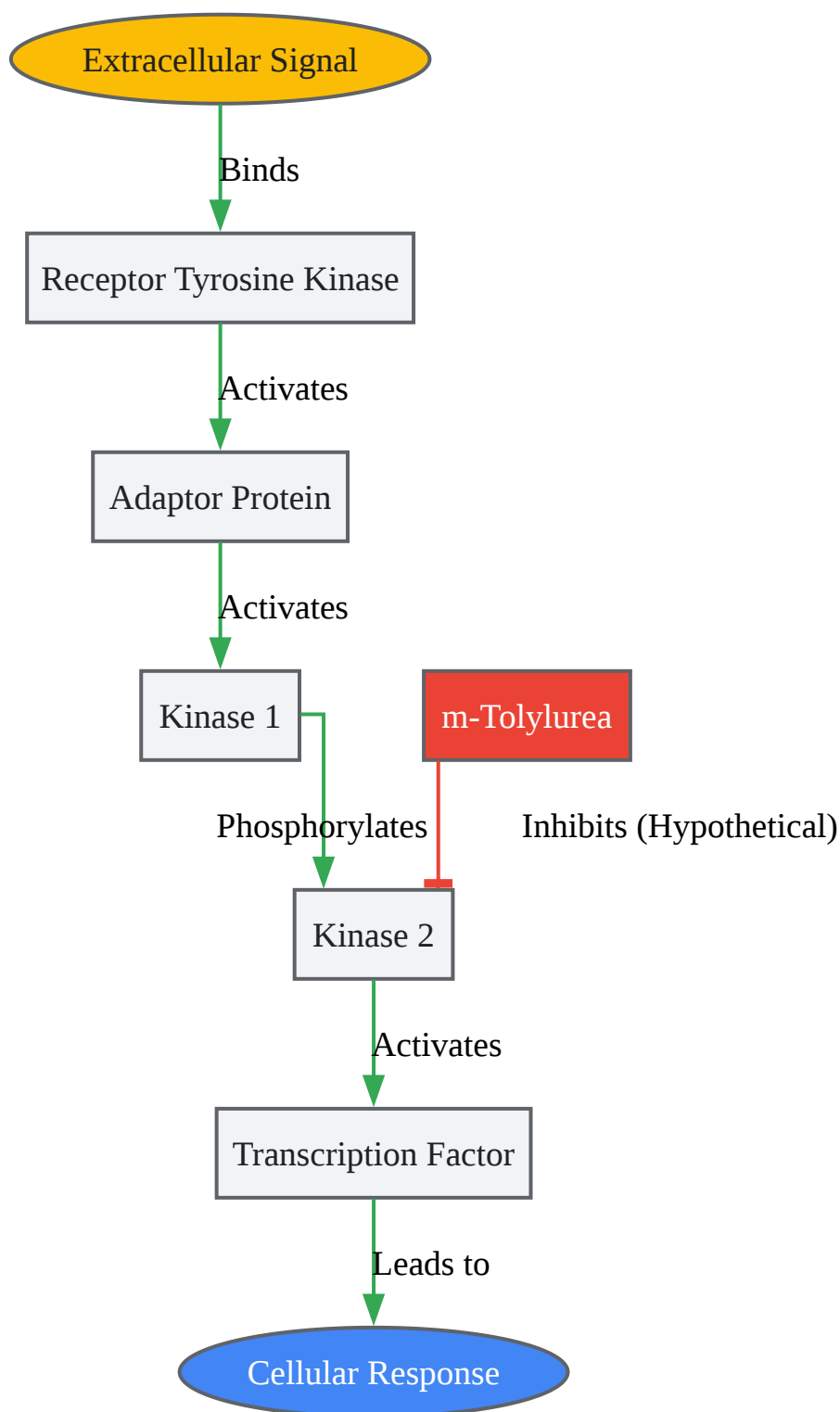
While specific biological data for **m-Tolylurea** is limited in publicly accessible literature, the aryl urea scaffold is a well-established pharmacophore in medicinal chemistry. Aryl urea derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and antiproliferative effects.[5]

## Potential Mechanisms of Action

The biological activities of aryl ureas are often attributed to their ability to act as hydrogen bond donors and acceptors, allowing them to interact with biological targets such as enzymes and receptors.[6] Given this, **m-Tolylurea** could potentially exhibit inhibitory activity against various enzymes or modulate receptor functions. However, without specific experimental data, any proposed mechanism of action remains speculative.

### Hypothetical Signaling Pathway Modulation:

As many small molecule drugs exert their effects by modulating signaling pathways, a hypothetical scenario could involve **m-Tolylurea** acting as an inhibitor of a protein kinase within a cellular signaling cascade. The following diagram illustrates a generic kinase signaling pathway that could be a target for such a molecule.



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Hypothetical kinase inhibition by **m-Tolylurea**.

Disclaimer: The signaling pathway depicted is a generalized representation and is not based on experimental evidence for **m-Tolylurea**.

## Metabolism and Pharmacokinetics

Specific studies on the metabolism and pharmacokinetics of **m-Tolylurea** in biological systems are not extensively documented. However, based on the metabolism of related phenylurea compounds, potential metabolic pathways for **m-Tolylurea** can be inferred. These may include N-dealkylation of the urea moiety and hydroxylation of the tolyl group.[7] Further research is required to elucidate the precise metabolic fate and pharmacokinetic profile of this compound.

## Analytical Methodology

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of **m-Tolylurea**. A reverse-phase HPLC method with UV detection is a viable approach for its quantification.

## Experimental Protocol: HPLC Analysis of m-Tolylurea

The following is a general protocol that can be optimized for specific applications.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column

Mobile Phase:

- A mixture of acetonitrile and water, with a small percentage of an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.

Detection:

- UV detection at a suitable wavelength, likely around 210-254 nm.

Procedure:

- Prepare standard solutions of **m-Tolylurea** in a suitable solvent (e.g., acetonitrile/water).
- Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.
- Inject the standard and sample solutions onto the HPLC system.
- Monitor the elution of **m-Tolylurea** using the UV detector.
- Quantify the amount of **m-Tolylurea** in the sample by comparing its peak area to that of the standards.

Workflow for HPLC Analysis:



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General workflow for HPLC analysis of **m-Tolylurea**.

## Stability and Degradation

The stability of **m-Tolylurea** is an important consideration for its storage and handling. While specific stability data is not available, general degradation pathways for urea derivatives can be considered.

Potential Degradation Pathways:

- Hydrolysis: The urea linkage may be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of m-toluidine and isocyanic acid (which would further decompose).
- Thermal Degradation: At elevated temperatures, urea compounds can undergo complex decomposition reactions. For polyureas, degradation often occurs in two stages, corresponding to the hard and soft segments.<sup>[8][9]</sup>

- Photodegradation: Exposure to UV light could potentially lead to the degradation of **m-Tolylurea**, a phenomenon observed with other urea-based compounds like phenylurea herbicides.[10]

Formal stability testing under various conditions (temperature, humidity, light) as per ICH guidelines would be necessary to establish a re-test period or shelf life for **m-Tolylurea**. [8][11][12]

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **m-Tolylurea** is classified as harmful if swallowed (Acute Toxicity 4) and causes serious eye irritation (Eye Irritation 2).[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

## Conclusion

**m-Tolylurea** is a compound with a well-defined chemical structure and physicochemical properties. While its biological activity has not been extensively studied, its aryl urea scaffold suggests potential for a range of pharmacological effects. This technical guide has summarized the available information and provided predicted and inferred data where experimental results are lacking. Further research is warranted to fully elucidate the biological profile, metabolic fate, and potential therapeutic applications of **m-Tolylurea**.

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